2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Evaluation
A study by Salahuddin et al. (2014) focused on the synthesis and anticancer evaluation of benzimidazole derivatives. The compounds synthesized showed potential anticancer activity, with one compound demonstrating significant efficacy against breast cancer cell lines. This highlights the potential of benzimidazole derivatives in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antimicrobial Studies
Research by Purygin et al. (2004) explored the synthesis and antibacterial activity of 2-naphthalenesulfonic acid azolides. These compounds were synthesized by interacting 2-naphthalenesulfonic acid chloroanhydride with nitrogen-containing heterocycles, displaying notable antibacterial activity (Purygin, Potapova, Belousova, Selezneva, Vasin, & Lipatov, 2004).
Antifungal and Antibacterial Properties
Gök et al. (2015) synthesized novel silver N-heterocyclic carbene complexes substituted with naphthalen-1-ylmethyl groups. These complexes showed high antimicrobial activities against a range of bacteria and fungi, demonstrating the potential of such compounds in antimicrobial applications (Gök, Akkoç, Çelikal, Ozdemir, & Günal, 2015).
Fluorescent Probes for Acidic pH
Wu et al. (2018) designed and synthesized benzimidazole molecules as ratiometric fluorescent pH probes for acidic environments. These probes show significant promise for real-time and reversible pH sensing in various applications, including bioimaging (Wu, You, Jiang, Wu, Xiong, & Wang, 2018).
Novel Syntheses and Biological Activities
The synthesis of novel benzimidazole derivatives with potential analgesic and anti-proliferative activities was reported by Dixit, Sharma, and Kaushik (2012). These derivatives were synthesized using o-phenylenediamine and naphthaldehyde, indicating the versatility of benzimidazole compounds in developing new therapeutic agents (Dixit, Sharma, & Kaushik, 2012).
Mechanism of Action
Target of Action
The primary target of the compound 2-(1-(naphthalen-2-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response, particularly in the process of inflammation .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activity . This interaction results in the suppression of NLRP3-dependent pyroptosis and the release of IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. The NLRP3 inflammasome is involved in the activation of caspase-1, which subsequently leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, the compound can potentially modulate these downstream effects.
Result of Action
The inhibition of the NLRP3 inflammasome by the compound can lead to a decrease in the release of pro-inflammatory cytokines IL-1β and IL-18 . This could potentially result in the modulation of inflammatory responses.
Properties
IUPAC Name |
2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-28(27,19-10-9-16-5-1-2-6-18(16)15-19)25-13-11-17(12-14-25)22-23-20-7-3-4-8-21(20)24-22/h1-10,15,17H,11-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEISRAZUNJDTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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